

phosphonoacetic acid DNA polymerase specificity profile

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Compound Focus: Phosphonoacetic Acid

CAS No.: 4408-78-0

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PAA Specificity Across DNA Polymerases

Polymerase / Enzyme	Source / Context	Inhibition Profile / Key Findings
Herpesvirus DNA Polymerase	Herpes Simplex Virus (HSV)	Primary target. Acts as a pyrophosphate analog, inhibiting viral DNA synthesis. [1]
Cellular DNA Polymerase α	L1210 Mouse Cells	Equally sensitive as HSV polymerase. 50% inhibition at similar PAA concentrations. [2]
Cellular DNA Polymerase β	L1210 Mouse Cells	Less sensitive. Requires ~7x higher PAA concentration for 50% inhibition compared to Pol α . [2]
Cellular DNA Polymerase γ	L1210 Mouse Cells	Less sensitive. Requires ~7x higher PAA concentration for 50% inhibition compared to Pol α . [2]
Reverse Transcriptase	Type C Retroviruses	Inhibited only at higher concentrations. [2]

Polymerase / Enzyme	Source / Context	Inhibition Profile / Key Findings
Mutant DNA Polymerase δ	Engineered Yeast (<i>S. cerevisiae</i>)	The pol3-L612M mutant confers high sensitivity to PAA , used as a research tool. [1]

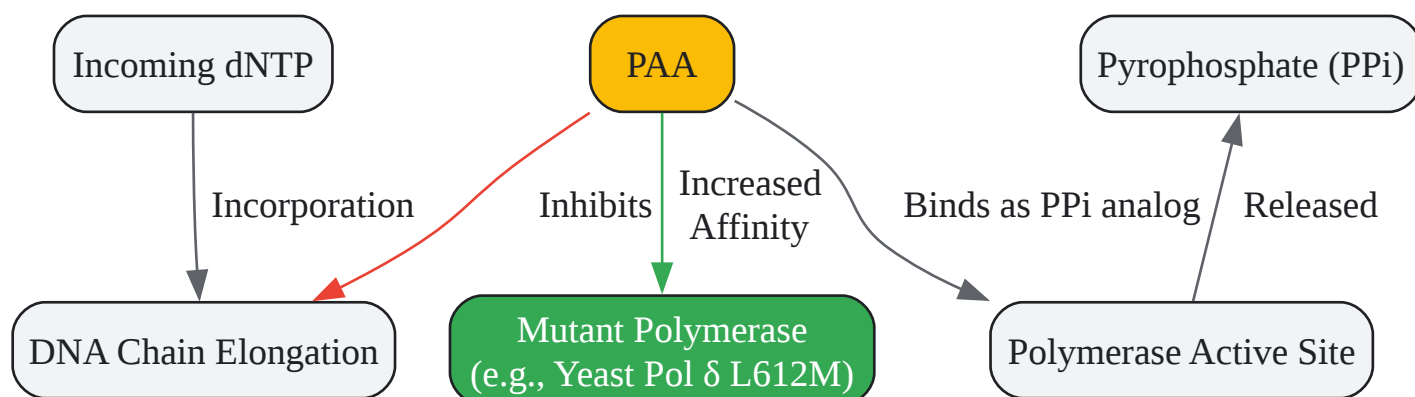
Experimental Insights & Protocols

To help you evaluate the data, here are the methodologies behind some key findings:

- **Enzyme Activity Assays (from [2]):** The comparative inhibition data for cellular and viral polymerases were typically obtained from **enzyme activity assays**. In these experiments, polymerase enzymes are purified, and their activity is measured by incorporating radiolabeled nucleotides (like [³H]dTTP) into a DNA template in the presence of varying concentrations of PAA. The percentage of activity inhibition is then calculated relative to a no-inhibitor control to determine IC₅₀ values (the concentration required for 50% inhibition).
- **Engineering PAA-Sensitive Mutants (from [1]):** The PAA-sensitive yeast DNA polymerase δ was created through **site-directed mutagenesis**. A leucine to methionine mutation (L612M) was introduced into the *POL3* gene, which encodes the catalytic subunit of DNA polymerase δ . This mutation is located in the conserved "motif A" of the enzyme's active center, mimicking a mutation known to confer PAA sensitivity in bacteriophage T4 DNA polymerase. The sensitivity is then phenotypically confirmed by observing inhibited growth of the mutant yeast strain on PAA-containing medium.

Mechanism of Action and Research Context

The following diagram illustrates how PAA functions and how its specificity is manipulated in research.



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- **Mechanism as a Pyrophosphate Analog:** PAA directly inhibits the DNA polymerization reaction. It acts as a **pyrophosphate (PPi) analog**, binding to the enzyme's active site and preventing the release of the inorganic pyrophosphate that is cleaved from incoming nucleotides during DNA chain elongation. This halts DNA synthesis. [1] [3]
- **Conformational Dynamics and Resistance:** Recent structural studies using cryo-electron microscopy (cryo-EM) have shown that drug-resistant mutations in viral polymerases (like those of HSV) can confer resistance not necessarily by directly altering the drug-binding site, but by **modulating the natural conformational dynamics of the polymerase**, making it less likely to adopt the closed, drug-binding-compatible state. [4]
- **Chemical Modifications to Improve Specificity:** To enhance PAA's properties, researchers have conjugated it to nucleobases, creating compounds like **dTTP-PAA**. These conjugates are accepted by some viral polymerases (like HIV-1 reverse transcriptase) but alter their function, switching the enzyme from a **processive** to a **distributive** mechanism, meaning the enzyme frequently dissociates from the DNA template, thereby slowing synthesis. [3]

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